Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl-
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Overview
Description
Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl- is a complex organic compound with the molecular formula C33H26NOP It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-(diphenylphosphino)benzaldehyde with phenylacetic acid derivatives in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The reaction conditions are carefully controlled to ensure consistent quality and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxazole ring to more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce more saturated oxazole derivatives .
Scientific Research Applications
Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl- has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, particularly in the formation of metal complexes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphino group can coordinate with metal ions, forming stable complexes that can catalyze various reactions. The oxazole ring can also interact with biological molecules, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-(1-methylethyl)-: This compound has a similar structure but with an isopropyl group instead of a phenyl group.
Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4,5-diphenyl-: This variant has an additional phenyl group on the oxazole ring.
Uniqueness
Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl- is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to form stable metal complexes and participate in various chemical reactions makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
diphenyl-[2-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]phosphane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22NOP/c1-4-12-21(13-5-1)25-20-29-27(28-25)24-18-10-11-19-26(24)30(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,25H,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUTYUNUKKPYJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22NOP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400664 |
Source
|
Record name | Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
189169-55-9 |
Source
|
Record name | Oxazole, 2-[2-(diphenylphosphino)phenyl]-4,5-dihydro-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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